Cas no 451474-99-0 (4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide)

4-Fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and pharmacological research. Its key features include a fluorinated benzamide core, a substituted phenylpiperazine moiety, and a 2-methylphenyl group, contributing to its unique molecular interactions. The compound's sulfonamide linkage enhances binding affinity, while the fluorine substitution may improve metabolic stability and bioavailability. This structure suggests utility as a scaffold for developing receptor-targeted agents, particularly in neurological or cardiovascular research. The presence of multiple pharmacophores allows for selective modulation of biological pathways, making it a valuable intermediate for structure-activity relationship studies in drug discovery.
4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide structure
451474-99-0 structure
Product Name:4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
CAS No:451474-99-0
MF:C24H24FN3O3S
MW:453.529067993164
CID:6505471
Update Time:2025-05-19

4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
    • Benzamide, 4-fluoro-N-(2-methylphenyl)-3-[(4-phenyl-1-piperazinyl)sulfonyl]-
    • Inchi: 1S/C24H24FN3O3S/c1-18-7-5-6-10-22(18)26-24(29)19-11-12-21(25)23(17-19)32(30,31)28-15-13-27(14-16-28)20-8-3-2-4-9-20/h2-12,17H,13-16H2,1H3,(H,26,29)
    • InChI Key: IUENXGHAJFOZTG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C)(=O)C1=CC=C(F)C(S(N2CCN(C3=CC=CC=C3)CC2)(=O)=O)=C1

Experimental Properties

  • Density: 1.336±0.06 g/cm3(Predicted)
  • pka: 12.67±0.70(Predicted)

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Additional information on 4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide

Research Briefing on 4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide (CAS: 451474-99-0)

The compound 4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide (CAS: 451474-99-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.

Recent studies have highlighted the role of 4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide as a promising candidate for targeting specific biological pathways. The compound's unique chemical structure, featuring a sulfonylbenzamide core with a phenylpiperazine moiety, has been shown to interact with various receptor types, including serotonin and dopamine receptors. This interaction suggests potential applications in neurological and psychiatric disorders, such as schizophrenia and depression.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide exhibits high selectivity and affinity for the 5-HT2A receptor, a key target in the treatment of psychotic disorders. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing a strong binding affinity (Ki = 12 nM) and favorable pharmacokinetic properties.

Further investigations into the compound's pharmacokinetics have shown that it possesses good oral bioavailability and metabolic stability, making it a viable candidate for further development. Animal models have indicated that the compound crosses the blood-brain barrier effectively, with minimal off-target effects. These findings were corroborated by a recent preclinical trial, which reported a significant reduction in psychotic-like behaviors in rodent models following administration of the compound.

Despite these promising results, challenges remain in the development of 4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide as a therapeutic agent. Issues such as dose-dependent toxicity and potential drug-drug interactions need to be addressed in future studies. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and safety profile, with several derivatives currently under investigation.

In conclusion, 4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide represents a novel and promising compound in the field of medicinal chemistry. Its unique pharmacological profile and potential therapeutic applications warrant further investigation, particularly in the context of neurological and psychiatric disorders. Future studies should aim to elucidate its long-term effects and explore its potential in combination therapies.

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